molecular formula C25H26N2O4S B4022733 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide

N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No. B4022733
M. Wt: 450.6 g/mol
InChI Key: MXSMHUCMHADOMQ-UHFFFAOYSA-N
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Description

"N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide" is a compound of interest in the field of chemistry due to its unique structure and potential applications. The compound incorporates elements such as isoquinoline and methanesulfonamide moieties, which are significant in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related methanesulfonamide compounds typically involves multiple steps including the formation of N-acyl- and N-methanesulfonyl isoquinolines, followed by reactions that modify the core structure to introduce specific functional groups (Hoshino, O., Suzuki, M., & Ogasawara, H., 2001; Durgadas, S., Mukkanti, K., & Pal, S., 2012). Cross-coupling reactions such as Sonogashira coupling play a pivotal role in constructing the complex architecture of such molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been characterized using techniques like IR, NMR, Mass spectrometry, and elemental analysis, confirming the presence of key structural features like the methanesulfonamide group and isoquinoline moiety (Durgadas, S., Mukkanti, K., & Pal, S., 2012).

Chemical Reactions and Properties

Chemical reactions involving N-acyl- and N-methanesulfonyl isoquinolines demonstrate the versatility of these compounds in synthetic chemistry, enabling the formation of various derivatives through reactions such as oxidation, acylation, and C-C bond formation (Hoshino, O., Suzuki, M., & Ogasawara, H., 2001). These reactions are crucial for modifying the core structure for potential applications in drug discovery and material science.

Physical Properties Analysis

The physical properties of compounds containing methanesulfonamide and isoquinoline units depend significantly on their molecular structure. Techniques such as X-ray diffraction analysis have been employed to study the structural characteristics of similar compounds, revealing details about their conformation, intermolecular interactions, and potential reactivity patterns (Sokol, V. I., Davydov, V., Elekhina, N. A., Shklyaev, Yu. V., & Sergienko, V., 2002).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds are influenced by the functional groups present in their structures. Studies on these compounds have explored their reactivity, highlighting the role of the methanesulfonamide group in facilitating various chemical transformations and enhancing the molecule's overall reactivity (Hoshino, O., Suzuki, M., & Ogasawara, H., 2001; Durgadas, S., Mukkanti, K., & Pal, S., 2012).

properties

IUPAC Name

N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-N-(4-phenoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-19(25(28)26-17-16-20-8-6-7-9-21(20)18-26)27(32(2,29)30)22-12-14-24(15-13-22)31-23-10-4-3-5-11-23/h3-15,19H,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSMHUCMHADOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C2C1)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide

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